4-bromo-N'-(5-bromo-2-hydroxybenzylidene)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
Description
4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of bromine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to a pyrazole ring through a methylene bridge. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C13H12Br2N4O2 |
|---|---|
Molecular Weight |
416.07 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12Br2N4O2/c1-7-11(15)12(19(2)18-7)13(21)17-16-6-8-5-9(14)3-4-10(8)20/h3-6,20H,1-2H3,(H,17,21)/b16-6+ |
InChI Key |
LUJGBIZQQKJSLH-OMCISZLKSA-N |
Isomeric SMILES |
CC1=NN(C(=C1Br)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)C |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NN=CC2=C(C=CC(=C2)Br)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 1,3-dimethyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can yield the corresponding amine.
Scientific Research Applications
4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzophenone: Similar in structure but lacks the pyrazole ring.
5-Bromo-2-hydroxybenzaldehyde: Shares the brominated phenyl ring but differs in the functional groups attached.
1,3-Dimethyl-1H-pyrazole-5-carbohydrazide: Contains the pyrazole ring but lacks the brominated phenyl ring.
Uniqueness
The uniqueness of 4-BROMO-N’~5~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its combined structural features, which confer distinct chemical and biological properties
Biological Activity
4-bromo-N'-(5-bromo-2-hydroxybenzylidene)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the pyrazole class of derivatives. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by multiple bromine substitutions and a hydroxyl group, positions it as a candidate for various therapeutic applications.
The chemical structure of this compound can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H12Br2N4O2 |
| Molecular Weight | 416.07 g/mol |
| IUPAC Name | 4-bromo-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2,5-dimethylpyrazole-3-carboxamide |
| InChI Key | LUJGBIZQQKJSLH-OMCISZLKSA-N |
The biological activity of 4-bromo-N'-(5-bromo-2-hydroxybenzylidene)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, which is critical in cancer therapy.
- Receptor Modulation: The compound may bind to various receptors, altering their activity and influencing signaling pathways.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The presence of halogen atoms, such as bromine in this compound, enhances its efficacy against various bacterial strains.
In a study comparing various pyrazole derivatives, compounds similar to 4-bromo-N'-(5-bromo-2-hydroxybenzylidene)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide showed promising results against:
- Gram-positive bacteria: Staphylococcus aureus
- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.9 to 125 μg/mL, indicating potent antibacterial activity compared to standard antibiotics like levofloxacin .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been widely studied. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that these compounds can reduce cell viability in various cancer cell lines by targeting specific pathways involved in cell survival and proliferation .
Case Studies
-
Study on Anticancer Activity:
A recent study evaluated the effects of a series of pyrazole derivatives on different cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced cytotoxicity against breast and lung cancer cells . -
Antimicrobial Efficacy:
Another research focused on the antimicrobial properties of substituted pyrazoles against resistant bacterial strains. The findings revealed that compounds with multiple bromine substitutions exhibited superior activity against E. coli and Klebsiella pneumoniae, suggesting a potential pathway for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
